Cediranib (CAS 288383-20-0), also known as AZD2171, is an orally bioavailable small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3). Functioning as an ATP-competitive tyrosine kinase inhibitor, it is distinguished by its sub-nanomolar binding affinity for VEGFR-2 (KDR), making it a high-precision anti-angiogenic reference compound for preclinical research[1]. Procuring the free base form specifically provides researchers and formulation scientists with an unadulterated active pharmaceutical ingredient (API), which is critical for generating high-concentration organic stock solutions and engineering custom lipid or nanoparticle delivery systems without the stoichiometric and pH-altering interference of a maleate counterion [2].
Substituting Cediranib with more common multi-targeted TKIs like Sunitinib or Sorafenib severely compromises target-specific potency, as these alternatives require 10- to 100-fold higher concentrations to achieve equivalent VEGFR-2 inhibition, thereby increasing the risk of off-target cellular toxicity in sensitive assays [1]. Furthermore, attempting to substitute Cediranib free base with its more common commercial salt form, Cediranib maleate, introduces critical formulation challenges. While the maleate salt offers better aqueous solubility for oral dosing, the free base is strictly required when formulating non-aqueous, polymer-based, or liposomal nanocarriers where the presence of maleic acid would disrupt encapsulation efficiency, alter local pH microenvironments, or cause unwanted ion-pairing during complexation [2].
In comparative in vitro kinase assays, Cediranib demonstrates exceptional affinity for VEGFR-2 with an IC50 of <1 nM (typically 0.4-0.5 nM). In stark contrast, standard clinical TKIs utilized as research benchmarks require significantly higher concentrations to achieve the same inhibition: Sunitinib exhibits an IC50 of 9 nM, Pazopanib 30 nM, and Sorafenib 90 nM [1].
| Evidence Dimension | VEGFR-2 Inhibition (IC50) |
| Target Compound Data | Cediranib: <1 nM (0.5 nM) |
| Comparator Or Baseline | Sunitinib (9 nM) and Sorafenib (90 nM) |
| Quantified Difference | 18-fold to 180-fold higher potency for Cediranib |
| Conditions | In vitro recombinant KDR/VEGFR-2 tyrosine kinase assay |
Procuring Cediranib allows researchers to use picomolar to low-nanomolar dosing in cellular assays, effectively isolating VEGF-driven pathways without triggering the off-target cytotoxic effects seen at higher concentrations of Sunitinib or Sorafenib.
When isolating specific angiogenic pathways, multi-kinase inhibitors often confound results by simultaneously blocking epidermal growth factor receptors (EGFR). Cediranib exhibits a high degree of selectivity, demonstrating >10,000-fold selectivity for VEGFR-2 over EGFR and erbB2 [1]. Conversely, comparators like Vandetanib (ZD6474) are dual VEGFR/EGFR inhibitors (VEGFR-2 IC50 ~40 nM; EGFR IC50 ~500 nM), making them unsuitable for isolating pure VEGF-dependent responses [2].
| Evidence Dimension | VEGFR-2 vs. EGFR Selectivity Margin |
| Target Compound Data | Cediranib: >10,000-fold selectivity for VEGFR over EGFR |
| Comparator Or Baseline | Vandetanib (ZD6474): Dual inhibitor (minimal selectivity margin) |
| Quantified Difference | Cediranib provides absolute functional isolation of VEGFR from EGFR, unlike Vandetanib |
| Conditions | Cellular phosphorylation assays (HUVEC vs. A549/tumor cell lines) |
For mechanistic studies of tumor microenvironments, Cediranib is the optimal procurement choice to ensure that observed anti-proliferative effects are strictly VEGF-mediated and not confounded by EGFR inhibition.
The physical form of Cediranib profoundly impacts its processability. The free base (CAS 288383-20-0) possesses extremely low aqueous solubility (0.0006 mg/mL at pH 8.1) but exceptional solubility in organic solvents like DMSO. In contrast, the maleate salt is optimized for aqueous environments (1.9 mg/mL at pH 4.4)[1]. For advanced drug delivery research, such as cyclodextrin complexation or liposomal loading, the free base is often required to avoid the acidic counterion (maleic acid) which can disrupt pH-sensitive lipid bilayers or alter encapsulation thermodynamics [2].
| Evidence Dimension | Aqueous vs. Organic Solubility Profile |
| Target Compound Data | Free Base: 0.0006 mg/mL (water), highly soluble in DMSO |
| Comparator Or Baseline | Maleate Salt: 1.9 mg/mL (water) |
| Quantified Difference | Free base offers near-exclusive organic solubility, eliminating counterion interference |
| Conditions | Standard ambient temperature solubility testing (pH 8.1 for free base, pH 4.4 for maleate) |
Material scientists and formulation engineers must procure the free base to control exact stoichiometric ratios during nanocarrier synthesis and to achieve ultra-high concentration DMSO stocks for high-throughput screening.
Due to its sub-nanomolar potency and high organic solubility, Cediranib free base is a highly effective positive control and benchmark compound for HTS campaigns targeting the VEGF pathway. Its high target affinity allows for highly diluted, low-volume dispensing, conserving DMSO tolerance limits in sensitive cell-based assays [1].
In complex tumor microenvironment models where both VEGF and EGF are active, Cediranib is the preferred procurement choice over dual-inhibitors like Vandetanib. Its >10,000-fold selectivity margin ensures that researchers can definitively attribute anti-proliferative or anti-migratory effects solely to VEGFR-2 blockade [2].
For industrial formulation scientists developing novel targeted delivery systems (e.g., PLGA nanoparticles, solid lipid nanoparticles), the free base form is critical. It allows for direct encapsulation into hydrophobic cores without the risk of maleic acid counterions altering the internal pH of the nanoparticle or prematurely degrading pH-sensitive polymers [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard